molecular formula C8H12N2O2 B12913952 N-(4,5-Dimethyl-1,3-oxazol-2-yl)-N-methylacetamide CAS No. 57068-54-9

N-(4,5-Dimethyl-1,3-oxazol-2-yl)-N-methylacetamide

Cat. No.: B12913952
CAS No.: 57068-54-9
M. Wt: 168.19 g/mol
InChI Key: WQGUCTZWZZAMQP-UHFFFAOYSA-N
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Description

N-(4,5-dimethyloxazol-2-yl)-N-methylacetamide is a heterocyclic compound featuring an oxazole ring substituted with methyl groups at positions 4 and 5, and an acetamide group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyloxazol-2-yl)-N-methylacetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-2-methylpropan-1-ol with acetic anhydride to form the oxazoline intermediate, which is then oxidized to the oxazole derivative. The final step involves the acylation of the oxazole with methylamine to yield N-(4,5-dimethyloxazol-2-yl)-N-methylacetamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyloxazol-2-yl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.

    Reduction: Reduction of the oxazole ring can yield oxazolidine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the methyl groups or the oxazole ring.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4,5-dimethyloxazol-2-yl)-N-methylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4,5-dimethyloxazol-2-yl)-N-methylacetamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,5-dimethyloxazol-2-yl)-N-methylacetamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both methyl groups and the acetamide moiety provides a distinct chemical environment that can be exploited in various applications .

Properties

CAS No.

57068-54-9

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-oxazol-2-yl)-N-methylacetamide

InChI

InChI=1S/C8H12N2O2/c1-5-6(2)12-8(9-5)10(4)7(3)11/h1-4H3

InChI Key

WQGUCTZWZZAMQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)N(C)C(=O)C)C

Origin of Product

United States

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